N-(2-Bromo-5-chlorobenzyl)propan-2-amine
Description
Contextualization within the Field of Substituted Benzylamines
N-(2-Bromo-5-chlorobenzyl)propan-2-amine belongs to the broad class of organic compounds known as benzylamines. A benzylamine (B48309) consists of a benzyl (B1604629) group (a benzene (B151609) ring attached to a CH2 group) bonded to a nitrogen atom. wikipedia.org The core benzylamine structure is a versatile pharmacophore, a molecular framework that is recognized by biological targets, and is present in a wide array of biologically active molecules. nih.govopenmedicinalchemistryjournal.comnih.govacs.org
Substituted benzylamines, which feature various chemical groups attached to the benzene ring and/or the nitrogen atom, are of particular importance in medicinal chemistry. These substitutions allow for the fine-tuning of the molecule's steric and electronic properties, which in turn can modulate its biological activity, metabolic stability, and pharmacokinetic profile. The specific substitution pattern of this compound, with a bromine and a chlorine atom on the benzyl ring and an isopropyl group on the amine nitrogen, places it within a chemical space that is rich with potential for further investigation.
Significance of the Halogenated Benzylamine Scaffold in Contemporary Chemical Synthesis
The presence of halogen atoms—in this case, bromine and chlorine—on the benzylamine scaffold is of significant interest in modern drug discovery. Halogenation is a common strategy employed by medicinal chemists to enhance the therapeutic potential of lead compounds. nih.gov The introduction of halogens can influence a molecule's properties in several ways, including:
Lipophilicity: Halogens can increase the lipophilicity ("fat-solubility") of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.
Metabolic Stability: The replacement of a hydrogen atom with a halogen can block sites of metabolic degradation, thereby increasing the compound's half-life in the body. nih.gov
Binding Interactions: Halogen atoms can participate in specific, non-covalent interactions with biological targets, such as halogen bonding, which can enhance binding affinity and selectivity. nih.gov
The dual halogenation in this compound, with a bromine at the 2-position and a chlorine at the 5-position of the benzene ring, presents a unique electronic and steric profile that could lead to novel biological activities. Research into other halogenated benzylamines has shown their potential as inhibitors of enzymes like tryptase and as antimicrobial agents. nih.govnih.gov
Overview of Research Trajectories and Objectives for this compound
While specific research on this compound is not yet widely published, its structural features suggest several potential research trajectories. A primary objective would be the development of an efficient and scalable synthetic route. A likely approach would involve the reductive amination of 2-bromo-5-chlorobenzaldehyde (B66733) with propan-2-amine. This common and versatile reaction in organic chemistry would provide a reliable method for producing the target compound for further study.
Once synthesized, a key objective would be the thorough characterization of its physicochemical properties. This would include determining its melting point, boiling point, and solubility, as well as obtaining detailed spectroscopic data (NMR, IR, and mass spectrometry) to confirm its structure.
The principal research objective would then be to investigate the biological activity of this compound. Drawing from the activities of related substituted benzylamines, potential areas of investigation could include:
Antimicrobial Activity: Screening against a panel of bacteria and fungi to determine its potential as an anti-infective agent. openmedicinalchemistryjournal.comnih.gov
Enzyme Inhibition: Assessing its ability to inhibit specific enzymes that are implicated in disease, building on the known inhibitory activities of other benzylamines. nih.gov
Receptor Binding: Investigating its affinity for various receptors in the central nervous system, given that many benzylamine derivatives exhibit neurological activity.
The following data tables summarize the known and predicted properties of this compound and its key precursors.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1423030-97-7 | myskinrecipes.com |
| Molecular Formula | C₁₀H₁₃BrClN | myskinrecipes.com |
| Molecular Weight | 262.58 g/mol | myskinrecipes.comcymitquimica.com |
| Predicted Boiling Point | 288.4 ± 25.0 °C | myskinrecipes.com |
| Predicted Density | 1.363 ± 0.06 g/cm³ | myskinrecipes.com |
Table 2: Key Synthetic Precursors
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 2-Bromo-5-chlorobenzaldehyde | 174265-12-4 | C₇H₄BrClO | 219.46 |
| Propan-2-amine | 75-31-0 | C₃H₉N | 59.11 |
Structure
3D Structure
Properties
IUPAC Name |
N-[(2-bromo-5-chlorophenyl)methyl]propan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrClN/c1-7(2)13-6-8-5-9(12)3-4-10(8)11/h3-5,7,13H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFXFEKFRUUOISP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=C(C=CC(=C1)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for N 2 Bromo 5 Chlorobenzyl Propan 2 Amine and Analogues
Strategic Approaches to the Benzylamine (B48309) Core Synthesis
The construction of the benzylamine framework is achievable through several strategic disconnections, primarily involving the formation of the C-N bond. Classical methods such as nucleophilic substitution and reductive amination remain cornerstones, while modern transition-metal-catalyzed reactions offer novel and efficient alternatives.
Nucleophilic substitution is a fundamental and direct method for the synthesis of N-alkylated benzylamines. This approach typically involves the reaction of a benzyl (B1604629) halide with a primary or secondary amine. For the synthesis of N-(2-Bromo-5-chlorobenzyl)propan-2-amine, this would involve the reaction of 2-bromo-5-chlorobenzyl halide (bromide or chloride) with propan-2-amine (isopropylamine).
Primary benzylic halides readily undergo substitution via an SN2 pathway. The reaction's efficiency is influenced by several factors, including the nature of the leaving group, the solvent, the temperature, and the presence of a base to neutralize the hydrohalic acid formed. While benzyl chlorides are common starting materials, the corresponding bromides are more reactive. quora.com The reaction is often performed in a polar aprotic solvent, such as acetonitrile (B52724) or dimethylformamide (DMF), to facilitate the SN2 mechanism. The use of an excess of the reacting amine can serve both as the nucleophile and the base, though a non-nucleophilic base like triethylamine (B128534) or diisopropylethylamine is often added to improve yields and simplify purification.
Research into the ammonolysis of benzyl chloride has demonstrated that using a two-phase system with a non-polar organic solvent (like n-hexane) and aqueous ammonia (B1221849) can significantly improve the yield of the primary benzylamine by minimizing the formation of secondary and tertiary amine byproducts. google.com This principle can be extended to the synthesis of N-substituted derivatives.
| Reactant 1 (Halide) | Reactant 2 (Amine) | Solvent System | Conditions | Yield | Reference |
| Benzyl Chloride | Aqueous Ammonia | Ethanol (B145695)/Water | 60°C | 36-54% | google.com |
| Benzyl Chloride | Aqueous Ammonia | n-Hexane/Water | 60°C | 77-81% | google.com |
| Substituted Benzyl Bromide | Isopropylamine | Acetonitrile | Reflux | Good | libretexts.org |
This table is representative of typical conditions for nucleophilic substitution reactions on benzyl halides based on analogous systems.
Reductive amination is a highly versatile and widely used method for preparing amines. This two-step, one-pot process involves the initial condensation of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the target amine. byu.edubyu.edu For the synthesis of this compound, the precursors would be 2-bromo-5-chlorobenzaldehyde (B66733) and isopropylamine.
A variety of reducing agents can be employed, each with distinct advantages.
Sodium Borohydride (B1222165) (NaBH₄) : A mild and inexpensive reagent, often used in protic solvents like methanol (B129727) or ethanol.
Sodium Cyanoborohydride (NaBH₃CN) : Selective for the iminium ion in the presence of the carbonyl group, but its use generates toxic cyanide byproducts. byu.edu
Sodium Triacetoxyborohydride (NaBH(OAc)₃) : A mild and effective reagent that is particularly useful for a wide range of substrates, including hindered ketones and aldehydes.
Catalytic Hydrogenation : Using hydrogen gas with a metal catalyst (e.g., Pd/C, PtO₂, Raney Nickel) is a clean method, though it may not be compatible with reducible functional groups like the bromo-substituent on the aromatic ring. byu.edu
A sustainable, catalyst- and solvent-free approach using pinacolborane (HBpin) as the reducing agent has been developed for the reductive amination of various aldehydes and amines at room temperature, offering high chemoselectivity and functional group tolerance. nih.gov
| Carbonyl Compound | Amine | Reducing Agent | Conditions | Outcome | Reference |
| Aldehydes/Ketones | Primary/Secondary Amine | Benzylamine-borane | THF, molecular sieves | Good yields | byu.edu |
| Aldehydes | Primary Amine | HBpin | Catalyst- and solvent-free, RT | High yields | nih.gov |
| Ketones | Ammonia | NaBH₄ / Ti(OiPr)₄ | Ethanol | Good to excellent yields | organic-chemistry.org |
| Alcohols | Sulfonamides/Amines | MnO₂ | Solvent-free, air | Efficient N-alkylation | organic-chemistry.org |
This table showcases various reductive amination protocols applicable to the synthesis of N-alkylated benzylamines.
Modern synthetic chemistry has seen the rise of transition-metal-catalyzed reactions for C-N bond formation, offering powerful alternatives to classical methods. rsc.orgnih.gov These reactions often proceed under milder conditions with high functional group tolerance.
Cross-Dehydrogenative Coupling (CDC) is an atom-economical strategy that forms a C-N bond directly from C-H and N-H bonds with the aid of an oxidant. libretexts.org Copper-catalyzed CDC reactions are particularly practical. acs.orgnih.gov For instance, the coupling of an amine with a compound containing an activated sp³ C-H bond, such as a toluene (B28343) derivative, can lead to the formation of a benzylamine. The reaction typically employs a copper salt (e.g., CuBr, CuI) and an oxidant like tert-butyl hydroperoxide (TBHP) or atmospheric oxygen. acs.orgpnas.org While direct application to form the title compound would be challenging, the methodology is a frontier in C-N bond construction. Studies have shown the successful coupling of various amines with α-carbonyl aldehydes, demonstrating the versatility of copper catalysis in forming C-N bonds under oxidative conditions. acs.orgnih.gov
Other transition metals like palladium, rhodium, and iridium also catalyze C-N bond formation. rsc.orgnih.gov For example, palladium-catalyzed reactions can achieve the amination of benzylic compounds. rsc.org Rhodium and iridium catalysts are effective for direct C-H amination using organic azides as the nitrogen source, where the azide (B81097) also acts as an internal oxidant, releasing benign N₂ gas as the only byproduct. nih.gov
| Reaction Type | Catalyst System | Substrates | Key Features | Reference |
| Aerobic Oxidative CDC | CuBr | Amine + α-carbonyl aldehyde | Uses air as oxidant; forms α-ketoamides | acs.orgnih.gov |
| CDC of Tertiary Amines | Copper/Aminocatalysis | N,N-dimethylanilines + methyl ketones | Forms β-arylamino ketones | nih.gov |
| C-H Amination | Rh(III) or Ir(III) | Arene (with directing group) + Organic Azide | Mild conditions, high atom economy | nih.gov |
| Amine Exchange | Pd(PPh₃)₄ | Allylic Amine + Benzylamine | C-N bond activation and formation | rsc.org |
This table summarizes advanced transition-metal-catalyzed methods for forming C-N bonds relevant to benzylamine synthesis.
Sustainable and Green Chemistry Synthetic Pathways
The principles of green chemistry, which emphasize waste reduction, atom economy, and the use of less hazardous substances, are increasingly guiding synthetic route design. dtic.mil
Catalytic oxidative methods provide an alternative to traditional routes, often using environmentally benign oxidants like molecular oxygen. A common strategy involves the oxidation of benzylamines to form imines, which are key intermediates. nih.govacs.org While this is the reverse of a step in reductive amination, oxidative coupling of simpler amines can be a pathway to more complex ones.
Significantly, metal-free oxidative coupling has emerged as a greener alternative to methods requiring transition metals, which can contaminate the final product. acs.orgresearchgate.net Research has shown that salicylic (B10762653) acid derivatives can act as efficient organocatalysts for the aerobic oxidative coupling of benzylamines to the corresponding N-benzylidenebenzylamines in high yields. nih.govacs.org This process uses oxygen from the air as the ultimate oxidant. Furthermore, supporting the organocatalyst on silica (B1680970) gel allows for its recovery and reuse, enhancing the sustainability of the process. nih.gov Another approach involves electrochemistry, which uses electricity as a "reagent" to promote the oxidative coupling of amines, completely avoiding chemical oxidants and metal catalysts. rsc.org
| Method | Catalyst | Oxidant | Key Advantage | Reference |
| Oxidative Coupling | Salicylic Acid Derivatives | O₂ (air) | Metal-free, efficient | nih.govacs.org |
| Oxidative Coupling | Silica Gel-Supported Salicylic Acid | O₂ (air) | Recyclable catalyst | nih.gov |
| Electrochemical Coupling | None (Electrolysis) | None (Anodic Oxidation) | Metal- and external oxidant-free | rsc.org |
| Photocatalytic Coupling | Supramolecular assemblies (TETPY) | O₂ (air) / Sunlight | Uses visible light as energy source | researchgate.net |
This table highlights green oxidative approaches for the synthesis of imines, which are precursors to benzylamines.
The choice of solvent is a critical factor in the environmental impact of a chemical process. Recyclable and benign solvent systems are a cornerstone of green chemistry. Polyethylene glycol (PEG) has gained attention as a non-toxic, biodegradable, and recyclable solvent medium for various organic transformations. acs.orgacs.orgnih.gov
The synthesis of amino-terminated PEGs themselves often involves standard transformations like converting hydroxyl end-groups to azides followed by reduction. nih.gov More broadly, PEG can be used as the solvent for other reactions. For example, ruthenium-catalyzed hydrogen-borrowing reductive amination has been successfully employed for the PEGylation of amines, demonstrating the compatibility of such catalytic systems with PEG as a reactant. acs.orgacs.orgnih.gov This concept can be extended to using PEG as a solvent for the synthesis of small molecules like this compound. The high polarity and thermal stability of PEG can be advantageous, and its solubility profile (soluble in water, insoluble in ethers or alkanes) often allows for simple product extraction and solvent recycling.
Another green solvent system involves deep eutectic solvents, such as choline (B1196258) chloride mixed with a hydrogen bond donor. Research has explored using a choline chloride/sodium salt medium for the synthesis of benzylamines from aryl halides, presenting a novel method that avoids traditional volatile organic solvents and salt by-products. researchgate.net
Photocatalytic Strategies for Amine Derivatization and C-H Functionalization
Visible-light photoredox catalysis has emerged as a powerful and sophisticated tool in organic synthesis, offering novel pathways for the functionalization of carbon-hydrogen (C-H) bonds under mild conditions. snnu.edu.cnnih.gov These strategies are particularly relevant for the derivatization of amines, proceeding through single-electron transfer (SET) mechanisms that generate highly reactive radical intermediates. researchgate.net The application of photocatalysis allows for the selective functionalization of C-H bonds, which is a significant advancement over classical methods that often require harsh conditions and pre-functionalized substrates. nih.gov
In the context of secondary amines like this compound, photocatalytic strategies can enable direct functionalization at the C-H bonds adjacent to the nitrogen atom (the α-position). nih.gov The process typically begins with a photocatalyst, often an iridium or ruthenium complex, absorbing visible light to reach an excited state. researchgate.netnih.gov This excited catalyst can then engage in an electron transfer with the amine substrate. This interaction forms a radical cation from the amine, which subsequently loses a proton to generate a neutral α-amino radical. nih.govacs.org This α-amino radical is a key intermediate that can participate in a variety of bond-forming reactions, such as Giese-type additions to activated olefins, allowing for the construction of more complex molecular architectures. nih.gov
Researchers have developed methods that allow for precise control over which C-H bond is functionalized. nih.gov By subtly modifying reaction conditions, such as the catalyst or reagents, it is possible to tune the regioselectivity of the functionalization, a level of control not generally achievable with older methods. nih.gov Furthermore, the merger of photoredox catalysis with other catalytic systems, such as N-heterocyclic carbene (NHC) catalysis, has enabled complex transformations like the asymmetric α-acylation of tertiary amines. snnu.edu.cn These advanced methodologies provide a versatile platform for creating analogues of this compound with diverse functionalities.
| Catalyst Type | General Mechanism | Key Intermediate | Potential Application for Derivatization |
| Inorganic/Organometallic Photocatalysts (e.g., Ru(bpy)₃²⁺, Ir complexes) | Single Electron Transfer (SET) from amine to excited photocatalyst. nih.gov | Amine radical cation, followed by deprotonation to an α-amino radical. nih.govacs.org | α-alkylation, α-arylation, addition to olefins. nih.gov |
| Organic Photocatalysts | Similar SET mechanisms, offering a more cost-effective option, though sometimes requiring higher loadings. nih.gov | α-amino radical or iminium ions. acs.org | Oxidative coupling reactions, construction of heterocyclic systems. nih.gov |
| Dual Catalysis Systems (e.g., Photoredox + NHC) | Combination of photocatalytically generated intermediates with a second catalytic cycle. snnu.edu.cn | Iminium ion intercepted by a nucleophilic species from the second catalyst. snnu.edu.cn | Asymmetric α-acylation, introducing chiral centers. snnu.edu.cn |
Synthesis of Precursors and Advanced Intermediates
Preparation of 2-Bromo-5-chlorobenzyl Halides (e.g., from 2-Bromo-5-chlorobenzaldehyde)
The primary precursor for the substituted benzyl portion is a 2-bromo-5-chlorobenzyl halide, most commonly the bromide. A standard synthetic route to this halide begins with 2-bromo-5-chlorobenzaldehyde. chemicalbook.com This aldehyde is an important pharmaceutical intermediate in its own right. chemicalbook.com
The synthesis of 2-bromo-5-chlorobenzaldehyde can be achieved via the direct bromination of 3-chlorobenzaldehyde (B42229). google.com One patented method involves treating 3-chlorobenzaldehyde with N-bromosuccinimide (NBS) in a strong inorganic acid like concentrated sulfuric acid, using an iodine-containing catalyst. google.com This one-step reaction is reported to have a high yield, reaching up to 90%, making it suitable for large-scale industrial production. google.com
Once the 2-bromo-5-chlorobenzaldehyde is obtained, it can be converted to the corresponding benzyl halide. This is typically a two-step process:
Reduction to Alcohol: The aldehyde is first reduced to 2-bromo-5-chlorobenzyl alcohol. sigmaaldrich.com Standard reducing agents such as sodium borohydride are effective for this transformation.
Halogenation: The resulting benzyl alcohol is then converted to the benzyl halide. For instance, 2-bromo-5-chlorobenzyl bromide can be prepared by treating the alcohol with a brominating agent like phosphorus tribromide or hydrobromic acid. An analogous procedure involves the bromination of a substituted toluene using bromine and an iron catalyst under irradiation. chemicalbook.com
An alternative, though more circuitous, route to the aldehyde precursor starts with 2-chlorobenzoic acid. This involves bromination to give 5-bromo-2-chlorobenzoic acid, followed by reduction to 5-bromo-2-chlorobenzyl alcohol, and subsequent oxidation with a reagent system like NaClO/TEMPO to yield the desired 5-bromo-2-chlorobenzaldehyde. google.com
| Starting Material | Reagents/Conditions | Intermediate Product | Final Product |
| 3-Chlorobenzaldehyde | N-Bromosuccinimide (NBS), I₂ (cat.), H₂SO₄ google.com | - | 2-Bromo-5-chlorobenzaldehyde |
| 2-Bromo-5-chlorobenzaldehyde | 1. NaBH₄ (or other reducing agent) 2. PBr₃ (or other halogenating agent) | 2-Bromo-5-chlorobenzyl alcohol sigmaaldrich.com | 2-Bromo-5-chlorobenzyl bromide |
Derivatization of 2-Bromo-5-chloroaniline (B1280272) for Regioselective Ring Functionalization
2-Bromo-5-chloroaniline serves as a versatile starting material for producing a range of substituted aromatic precursors through regioselective functionalization. nih.gov The amino group (-NH₂) is a powerful directing group and can be chemically transformed to introduce a wide variety of other functionalities onto the benzene (B151609) ring.
A cornerstone of aniline (B41778) chemistry is the diazotization reaction, which converts the primary amino group into a diazonium salt (-N₂⁺). This is typically achieved by treating the aniline with sodium nitrite (B80452) in the presence of a strong acid (e.g., HCl) at low temperatures. The resulting diazonium salt is highly reactive and can be replaced by numerous other groups in what are known as Sandmeyer or related reactions.
For example, a diazonium salt prepared from 2-bromo-5-chloroaniline could be used to synthesize 5-bromo-2-chlorobenzoic acid derivatives. google.com By treating the diazonium intermediate with cuprous chloride, the amino group can be replaced with a chlorine atom, a transformation useful in the synthesis of related compounds. google.com This demonstrates how the amino group can be used as a synthetic handle to be replaced by other functional groups, allowing for precise, regioselective modification of the aromatic ring structure.
| Reaction Type | Reagents | Resulting Functional Group | Purpose |
| Diazotization | NaNO₂, HCl (aq), 0-5°C | Diazonium Salt (-N₂⁺Cl⁻) | Creates a reactive intermediate for substitution. |
| Sandmeyer Reaction (Example) | CuCl / HCl | Chlorine (-Cl) | Replaces the original amino group with chlorine. google.com |
| Sandmeyer Reaction (Example) | CuBr / HBr | Bromine (-Br) | Replaces the original amino group with bromine. |
| Sandmeyer Reaction (Example) | CuCN / KCN | Cyano (-CN) | Introduces a nitrile group, which can be further hydrolyzed to a carboxylic acid. |
| Schiemann Reaction | HBF₄, heat | Fluorine (-F) | Introduces a fluorine atom. |
| Gattermann Reaction | Cu powder, H⁺ | Varies | Alternative to copper salts for substitution. |
Synthesis of the Propan-2-amine Moiety
Propan-2-amine, also known as isopropylamine, is the second key structural component of the target molecule. It is a readily available commodity chemical, but several well-established synthetic methods exist for its preparation.
A primary industrial and laboratory method is the reductive amination of acetone (B3395972) . In this process, acetone is treated with ammonia in the presence of hydrogen gas and a metal catalyst, such as Raney nickel. quora.com The reaction proceeds via the formation of an intermediate imine (acetonimine), which is then reduced in situ to form propan-2-amine.
Another common synthesis involves the reduction of acetoxime . Acetoxime is the oxime formed from the reaction of acetone with hydroxylamine. This oxime can then be reduced to propan-2-amine using reducing agents like sodium in ethanol or catalytic hydrogenation. shaalaa.comdoubtnut.com
More advanced and specialized methods include enzymatic synthesis. Transaminases can be used for the stereoselective synthesis of chiral amines from a ketone, utilizing propan-2-amine as the amine donor. google.com The reverse of this process, the conversion of a ketone (pyruvic acid) to an amine (L-alanine) using propan-2-amine, highlights the enzymatic pathways available for amine synthesis. google.com
| Precursor | Method | Reagents | Product |
| Acetone | Reductive Amination | NH₃, H₂, Raney Ni catalyst quora.com | Propan-2-amine |
| Acetoxime | Reduction | Sodium (Na), Ethanol (EtOH) doubtnut.com | Propan-2-amine |
| Methoxyacetone | Enzymatic Transamination | Transaminase, 2-aminopropane (as amine donor) | (S)-1-methoxy-2-aminopropane google.com |
Sophisticated Spectroscopic and Diffractional Characterization of N 2 Bromo 5 Chlorobenzyl Propan 2 Amine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled insight into the molecular framework of an organic compound by probing the magnetic environments of atomic nuclei, primarily ¹H and ¹³C.
The ¹H NMR spectrum of N-(2-Bromo-5-chlorobenzyl)propan-2-amine is predicted to exhibit distinct signals corresponding to the protons of the isopropyl group, the secondary amine, the benzylic methylene (B1212753) bridge, and the tri-substituted aromatic ring.
Propan-2-amine Moiety: This portion of the molecule gives rise to characteristic signals. The six methyl protons (CH₃) are chemically equivalent due to rotation and are expected to appear as a doublet, split by the adjacent methine proton. The methine proton (CH) would, in turn, appear as a septet (a multiplet of seven lines) due to coupling with the six equivalent methyl protons. The N-H proton of the secondary amine is typically observed as a broad singlet, though its coupling to the benzylic CH₂ protons may be observed in non-protic solvents like DMSO-d₆. organicchemistrydata.org
Benzyl (B1604629) Moiety: The benzylic methylene protons (CH₂) are expected to appear as a singlet in a typical spectrum, integrating to two protons. Its chemical shift is influenced by the adjacent aromatic ring and the electron-withdrawing nitrogen atom. The aromatic region is more complex due to the substitution pattern. The 2-bromo-5-chloro substitution pattern leaves three aromatic protons. The proton at position 6 (H-6), ortho to the bromine, is expected to be a doublet with a small meta-coupling constant (⁴J). The proton at position 4 (H-4), between the chlorine and an unsubstituted carbon, should appear as a doublet of doublets, showing both ortho (³J) and meta (⁴J) coupling. The proton at position 3 (H-3), ortho to the chlorine, is predicted to be a doublet with a larger ortho-coupling constant (³J). The expected chemical shifts are based on data from similarly substituted compounds like 2-bromo-5-chlorotoluene. nih.govsigmaaldrich.com
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| (CH₃)₂CH | ~1.1 | Doublet | ~6.5 |
| (CH₃)₂CH | ~2.8-3.0 | Septet | ~6.5 |
| NH | ~1.5-2.5 (broad) | Singlet | - |
| Ar-CH₂-N | ~3.8 | Singlet | - |
| H-3 | ~7.2-7.3 | Doublet | J ≈ 8.5 |
| H-4 | ~7.1-7.2 | Doublet of Doublets | J ≈ 8.5, 2.5 |
| H-6 | ~7.5-7.6 | Doublet | J ≈ 2.5 |
The proton-decoupled ¹³C NMR spectrum is expected to show ten distinct signals, corresponding to each unique carbon atom in the molecule. The chemical shifts are predicted based on data from related structures such as N-isopropylbenzylamine and substituted toluenes, as well as established substituent effects. nih.govoregonstate.edunih.gov
Propan-2-amine Carbons: The two methyl carbons (CH₃) are equivalent and will produce a single signal in the aliphatic region. The methine carbon (CH) will appear further downfield.
Benzyl Carbons: The benzylic methylene carbon (CH₂) signal will be located in the 50-60 ppm range. The six aromatic carbons will have shifts determined by the substituents. The carbons directly bonded to the halogens (C-2 and C-5) will be significantly affected, as will the carbon attached to the benzyl group (C-1). Quaternary carbons (C-1, C-2, C-5) are typically weaker in intensity than protonated carbons.
Predicted ¹³C NMR Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| (CH₃)₂CH | ~22-24 |
| (CH₃)₂CH | ~48-50 |
| Ar-CH₂-N | ~52-55 |
| C-3 | ~128-130 |
| C-4 | ~130-132 |
| C-6 | ~132-134 |
| C-5 (C-Cl) | ~133-135 |
| C-2 (C-Br) | ~122-124 |
| C-1 | ~140-142 |
While 1D NMR provides essential information, 2D NMR techniques are indispensable for unambiguous structural confirmation. chemicalbook.com
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks. nih.gov Key expected correlations would include a cross-peak between the isopropyl methine proton and the isopropyl methyl protons. A correlation between the N-H proton and the benzylic CH₂ protons might also be observed, confirming their proximity in the coupling network.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to their directly attached carbons, providing ¹J_CH correlations. nih.gov It would definitively link each proton signal in the ¹H spectrum (e.g., H-3, H-4, H-6, benzylic CH₂, isopropyl CH and CH₃) to its corresponding carbon signal in the ¹³C spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for piecing together the molecular skeleton by showing correlations between protons and carbons that are two or three bonds apart (²J_CH and ³J_CH). nih.gov Expected key correlations for this compound would include:
The benzylic CH₂ protons correlating to the aromatic carbons C-1, C-2, and C-6.
The benzylic CH₂ protons correlating to the isopropyl methine (CH) carbon.
The aromatic proton H-6 correlating to carbons C-1, C-2, and C-4.
The isopropyl methyl protons correlating to the isopropyl methine carbon and the benzyylic methylene carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, irrespective of their bonding connectivity. It is particularly useful for conformational analysis. A NOESY spectrum could show a correlation between the benzylic CH₂ protons and the aromatic H-6 proton, confirming their spatial proximity.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
IR and Raman spectroscopy probe the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific functional groups and bonds, providing a molecular fingerprint.
The IR spectrum of this compound can be dissected into several key regions:
N-H Vibrations: As a secondary amine, a single, moderately intense N-H stretching band is expected in the region of 3350-3310 cm⁻¹. nih.gov An N-H bending (wag) vibration is also anticipated, typically appearing as a broad band in the 910-665 cm⁻¹ range. nih.gov
C-H Vibrations: Aromatic C-H stretching (Ar-H) vibrations typically appear as weaker bands just above 3000 cm⁻¹, in the 3100-3000 cm⁻¹ range. rsc.org Aliphatic C-H stretching from the isopropyl and methylene groups will be observed as stronger bands just below 3000 cm⁻¹, in the 2960-2850 cm⁻¹ region.
Aromatic Ring Vibrations: C=C stretching vibrations within the benzene (B151609) ring give rise to several bands of variable intensity in the 1600-1450 cm⁻¹ region. rsc.org
Halogen-Carbon Vibrations: The C-Cl stretching vibration gives a strong absorption in the 850-550 cm⁻¹ region, while the C-Br stretch occurs at a lower frequency, typically between 690-515 cm⁻¹. These bands can sometimes overlap with other fingerprint region absorptions.
The unique spectral signatures of the amine and halogen groups are critical for identification. The secondary amine is characterized by its single N-H stretch, distinguishing it from primary amines (which show two N-H stretches) and tertiary amines (which show none). The C-N stretching vibration of the aliphatic amine portion is expected to produce a band in the 1250–1020 cm⁻¹ range. sigmaaldrich.comnih.gov The presence of both bromine and chlorine is confirmed by their respective C-X stretching frequencies in the lower wavenumber "fingerprint" region of the spectrum.
Predicted IR/Raman Vibrational Frequencies
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
| N-H | Stretch | 3350 - 3310 | Medium |
| Ar-H | Stretch | 3100 - 3000 | Weak-Medium |
| C-H (aliphatic) | Stretch | 2960 - 2850 | Strong |
| C=C (aromatic) | Stretch | 1600 - 1450 | Medium-Weak |
| N-H | Wag/Bend | 910 - 665 | Medium, Broad |
| C-N (aliphatic) | Stretch | 1250 - 1020 | Medium |
| C-Cl | Stretch | 850 - 550 | Strong |
| C-Br | Stretch | 690 - 515 | Strong |
Mass Spectrometry for Molecular Formula and Fragmentation Pathway Elucidation
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for gaining insight into its structure through controlled fragmentation.
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the determination of the elemental formula of a compound. For this compound, with the chemical formula C₁₀H₁₃BrClN, the presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br and ³⁵Cl, ³⁷Cl) results in a characteristic isotopic pattern in the mass spectrum.
The expected monoisotopic mass of the protonated molecule [M+H]⁺ can be calculated with high precision. This experimental value would be compared against the theoretical mass to confirm the elemental composition.
Table 1: Theoretical Isotopic Masses for the Molecular Ion of this compound [C₁₀H₁₃BrClN]⁺
| Isotope Combination | Theoretical Mass (Da) | Relative Abundance (%) |
| ¹²C₁₀¹H₁₃³⁵Cl⁷⁹Br¹⁴N | 260.9974 | 100.0 |
| ¹²C₁₀¹H₁₃³⁷Cl⁷⁹Br¹⁴N | 262.9945 | 32.5 |
| ¹²C₁₀¹H₁₃³⁵Cl⁸¹Br¹⁴N | 262.9954 | 97.9 |
| ¹²C₁₀¹H₁₃³⁷Cl⁸¹Br¹⁴N | 264.9924 | 31.8 |
This table presents theoretical values. An experimental HRMS measurement would aim to match these masses to within a few parts per million (ppm) to confirm the molecular formula.
Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting product ions provides a fragmentation fingerprint that helps to piece together the molecule's structure.
For this compound, key fragmentation pathways would be expected:
Alpha-Cleavage: A common fragmentation for amines is the cleavage of the C-C bond adjacent to the nitrogen atom. This would result in the formation of a stable iminium ion. For the parent molecule, this could lead to the loss of a methyl group.
Benzylic Cleavage: The most prominent fragmentation would likely be the cleavage of the C-N bond, leading to the formation of the stable 2-bromo-5-chlorobenzyl cation. This fragment would also exhibit the characteristic isotopic pattern of bromine and chlorine.
Loss of Halogens: Fragmentation involving the loss of bromine or chlorine radicals or molecules can also occur.
Table 2: Plausible Fragmentation Ions for this compound in MS/MS
| Precursor Ion (m/z) | Proposed Fragment Structure | Fragment Ion (m/z) | Neutral Loss |
| [C₁₀H₁₃BrClN+H]⁺ | [C₇H₅BrCl]⁺ | 203.9/205.9/207.9 | C₃H₉N |
| [C₁₀H₁₃BrClN+H]⁺ | [C₉H₁₀BrClN]⁺ | 246.0/248.0/250.0 | CH₃ |
| [C₁₀H₁₃BrClN+H]⁺ | [C₃H₈N]⁺ | 58.1 | C₇H₆BrCl |
This table is illustrative of expected fragmentation patterns based on general principles of mass spectrometry. docbrown.info The m/z values reflect the most abundant isotopes.
Single-Crystal X-ray Diffraction for Solid-State Structural Analysis
This compound does not possess a chiral center, so it is achiral. The X-ray diffraction analysis would reveal the precise conformation of the molecule in the solid state. Key parameters to be determined would include:
Bond Lengths and Angles: These would be determined with high precision, confirming the expected values for C-Br, C-Cl, C-N, and C-C bonds within the molecule. Deviations from standard values could indicate electronic or steric strain.
The arrangement of molecules in the crystal is governed by a variety of non-covalent interactions. For this compound, several types of intermolecular interactions would be anticipated:
Hydrogen Bonding: The secondary amine (N-H) group is a hydrogen bond donor, and the nitrogen atom itself can act as a hydrogen bond acceptor. It is highly likely that N-H···N hydrogen bonds would be a key feature in the crystal packing, linking molecules into chains or more complex networks.
Halogen Bonding: The bromine and chlorine atoms on the benzene ring are potential halogen bond donors. They could interact with electron-rich atoms, such as the nitrogen atom of a neighboring molecule (N···Br or N···Cl).
π-π Stacking: The aromatic benzene rings could engage in π-π stacking interactions, where the rings of adjacent molecules are arranged in a parallel or offset fashion. These interactions are important for stabilizing the crystal lattice. nih.gov
Table 3: Expected Crystallographic and Intermolecular Interaction Data
| Parameter | Expected Observation |
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁/c, P-1 |
| Hydrogen Bonds | N-H···N interactions are highly probable. |
| Halogen Bonds | Possible C-Br···N or C-Cl···N interactions. |
| π-π Stacking | Potential for offset or parallel stacking of the aromatic rings. nih.gov |
This table provides a hypothetical summary of the type of data that would be obtained from a single-crystal X-ray diffraction experiment.
Advanced Computational Chemistry and Molecular Modeling of N 2 Bromo 5 Chlorobenzyl Propan 2 Amine
Quantum Chemical Calculations based on Density Functional Theory (DFT)
DFT calculations are a cornerstone of modern computational chemistry, enabling the detailed study of molecular systems. youtube.comnih.gov By solving the Schrödinger equation through approximations centered on the electron density, DFT can predict a wide array of molecular properties for N-(2-Bromo-5-chlorobenzyl)propan-2-amine. These calculations are typically performed using a specific functional, such as B3LYP, and a basis set, like 6-311++G(d,p), which defines the mathematical functions used to build the molecular orbitals. researchgate.netnih.gov
The first step in any computational analysis is to determine the molecule's most stable three-dimensional structure, a process known as geometric optimization. For this compound, this involves finding the minimum energy arrangement of its atoms. Due to the rotational freedom around the C-C and C-N single bonds in the propan-2-amine side chain, the molecule can exist in multiple conformations.
A thorough conformational analysis is performed to map the potential energy surface, identifying various stable conformers and the energy barriers for interconversion between them. This landscape reveals the most likely shapes the molecule will adopt. The optimized geometry provides key structural parameters. While specific experimental data for this molecule is not available, typical bond lengths and angles can be predicted with high accuracy, as illustrated in the hypothetical data below.
Interactive Table: Predicted Geometric Parameters for this compound
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C-Br | 1.91 Å |
| Bond Length | C-Cl | 1.75 Å |
| Bond Length | C-N | 1.47 Å |
| Bond Angle | C-C-N | 112.5° |
| Dihedral Angle | Br-C-C-N | Varies with conformer |
Note: These values are illustrative and based on general DFT calculations for similar structures. Actual values would be determined from a specific DFT optimization.
The electronic properties of a molecule are dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgossila.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. youtube.com The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. wikipedia.org A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. wuxiapptec.com
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:
Chemical Potential (μ): Related to the escaping tendency of electrons.
Chemical Hardness (η): Measures the resistance to change in electron distribution.
Chemical Softness (S): The reciprocal of hardness, indicating how easily the molecule will undergo a chemical change.
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.
Interactive Table: Predicted Electronic Properties of this compound
| Property | Symbol | Formula | Predicted Value (eV) |
| HOMO Energy | E_HOMO | - | -6.25 |
| LUMO Energy | E_LUMO | - | -0.75 |
| Energy Gap | ΔE | E_LUMO - E_HOMO | 5.50 |
| Chemical Potential | μ | (E_HOMO + E_LUMO) / 2 | -3.50 |
| Chemical Hardness | η | (E_LUMO - E_HOMO) / 2 | 2.75 |
| Chemical Softness | S | 1 / (2η) | 0.18 |
| Electrophilicity Index | ω | μ² / (2η) | 2.23 |
Note: These values are hypothetical and serve to illustrate the types of data obtained from DFT calculations.
A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for understanding charge distribution and predicting sites for electrophilic and nucleophilic attack.
For this compound, the MEP map would typically show:
Negative Potential (Red/Yellow): Regions of high electron density, primarily located around the electronegative chlorine and bromine atoms, as well as the nitrogen atom of the amine group. These are the most likely sites for electrophilic attack.
Positive Potential (Blue): Regions of low electron density, typically found around the hydrogen atoms, especially the amine proton (N-H). These are the sites susceptible to nucleophilic attack. nih.gov
Neutral Potential (Green): Regions of intermediate potential, such as the carbon framework of the benzene (B151609) ring.
The MEP analysis provides a clear, qualitative picture of the molecule's charge distribution, complementing the quantitative data from population analyses like Mulliken or Natural Bond Orbital (NBO) charges.
A detailed analysis of the Frontier Molecular Orbitals (FMOs) goes beyond just their energy levels. The spatial distribution of the HOMO and LUMO provides crucial insights into the molecule's reactivity in chemical reactions. youtube.com
HOMO Distribution: In this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the propan-2-amine group and, to some extent, on the electron-rich aromatic ring. This indicates that reactions involving electron donation (nucleophilic reactions) will likely initiate from these sites.
LUMO Distribution: The LUMO is anticipated to be distributed over the benzene ring, particularly influenced by the electron-withdrawing bromo and chloro substituents. This suggests that the aromatic ring is the primary site for accepting electrons in nucleophilic substitution or addition reactions.
By examining the overlap between the HOMO of a nucleophile and the LUMO of an electrophile, FMO theory can predict the feasibility and regioselectivity of a reaction. youtube.com
DFT calculations can accurately predict spectroscopic properties, which is invaluable for confirming the structure of a synthesized compound or interpreting experimental spectra.
Vibrational Frequencies (IR and Raman): Theoretical calculations of vibrational frequencies can help in the assignment of experimental IR and Raman spectra. researchgate.net For this compound, characteristic vibrational modes would include N-H stretching, C-H stretching (aromatic and aliphatic), C-N stretching, and the vibrations of the C-Br and C-Cl bonds. Comparing calculated frequencies (often scaled by an empirical factor to correct for anharmonicity) with experimental data provides strong evidence for the molecular structure. nist.gov
NMR Chemical Shifts: Theoretical prediction of ¹H and ¹³C NMR chemical shifts is another powerful application. nih.govrsc.org By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, one can predict the chemical shifts relative to a standard (e.g., TMS). These predictions are highly sensitive to the electronic environment of each atom and can help resolve ambiguities in complex experimental spectra. For instance, the calculations would predict distinct shifts for the different protons on the aromatic ring and the isopropyl group. researchgate.netnih.govchemicalbook.com
Molecules with significant charge separation and polarizability can exhibit nonlinear optical (NLO) properties, which are of interest for applications in optoelectronics and photonics. The presence of electron-donating (the amine group) and electron-withdrawing (bromo and chloro) substituents on an aromatic ring suggests that this compound could possess NLO activity.
DFT methods can be used to calculate the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). The magnitude of the first-order hyperpolarizability is a key measure of a molecule's second-order NLO response. nih.gov Studies on related compounds have shown that halogen substituents, particularly bromine, can significantly enhance NLO properties. researchgate.netacs.orgresearchgate.netrsc.org The bromo group can improve molecular hyperpolarizability and favor the acentric crystal packing required for second-harmonic generation. rsc.org
Interactive Table: Predicted NLO Properties of this compound
| Property | Symbol | Predicted Value |
| Dipole Moment | μ | 3.5 D |
| Mean Polarizability | α | 25 x 10⁻²⁴ esu |
| First-Order Hyperpolarizability | β | 15 x 10⁻³⁰ esu |
Note: These values are illustrative and based on trends observed in similar bromo-chloro substituted aromatic compounds. They indicate potential for NLO activity.
Thermodynamic Parameters and Stability Investigations
The thermodynamic stability of this compound is a critical factor in its potential applications. While specific experimental thermodynamic data for this compound is not extensively documented in publicly available literature, computational methods provide a robust framework for its estimation. Techniques such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory are commonly employed to calculate key thermodynamic parameters.
These calculations would typically involve optimizing the molecular geometry to find the lowest energy conformation. From this, vibrational frequency analysis can be performed to confirm that the structure is a true minimum on the potential energy surface and to derive thermodynamic quantities like enthalpy, entropy, and Gibbs free energy of formation. The stability of the compound can be further investigated by calculating its heat of formation and by comparing its energy to that of potential isomers or degradation products.
Table 1: Predicted Thermodynamic Data for this compound
| Parameter | Predicted Value | Unit |
|---|---|---|
| Boiling Point | 288.4±25.0 | °C |
| Density | 1.363±0.06 | g/cm³ |
Note: These values are predicted and have not been experimentally verified. myskinrecipes.com
Molecular Dynamics (MD) Simulations for Dynamic Behavior
Molecular dynamics simulations offer a powerful lens through which to view the dynamic nature of this compound at an atomic level. These simulations model the movement of atoms and molecules over time, providing insights that are not accessible through static modeling.
In a solution, this compound is not a static entity but rather a flexible molecule that can adopt a multitude of conformations. MD simulations can explore the potential energy surface of the molecule to identify the most populated and energetically favorable conformations. A key aspect of its dynamics is the rotation around the single bonds, particularly the C-C bond connecting the benzyl (B1604629) group to the amine and the C-N bond of the propan-2-amine moiety.
By simulating the molecule in a solvent box, it is possible to map out the dihedral angle distributions for these rotatable bonds, revealing the preferred orientations of the substituted phenyl ring relative to the isopropyl group. This analysis helps in understanding the steric and electronic effects that govern the molecule's shape and flexibility.
The interaction of this compound with its surrounding solvent environment is crucial to its behavior. MD simulations explicitly model the solvent molecules, allowing for a detailed analysis of solvation shells and intermolecular interactions. The bromine and chlorine substituents on the benzene ring, along with the nitrogen atom of the amine, are key sites for such interactions.
These simulations can quantify the extent of hydrogen bonding between the amine group and protic solvents, as well as weaker van der Waals and dipole-dipole interactions. Understanding these solvation effects is vital for predicting the molecule's solubility and its behavior in biological systems, where it would interact with water molecules and other polar groups.
Cheminformatics and Ligand Design Principles
The structural features of this compound make it an interesting candidate for ligand design, particularly in the context of developing new therapeutic agents. Cheminformatics tools and computational design principles are invaluable in this endeavor.
The benzylamine (B48309) core of this compound is a privileged scaffold in medicinal chemistry, found in numerous biologically active compounds. nih.govresearchgate.net Scaffold-based design involves using this core structure as a template and modifying its substituents to optimize interactions with a biological target. nih.govrsc.org The bromo and chloro substituents on the phenyl ring provide specific steric and electronic properties that can be crucial for binding affinity and selectivity.
Similarity analysis, using computational tools, can compare this compound to a vast library of known benzylamine derivatives with established biological activities. nih.govresearchgate.net This can help to hypothesize potential targets for which this compound might show affinity. For instance, related benzylamine structures have been investigated as inhibitors of various enzymes. nih.gov
Table 2: Comparison of Related Scaffolds
| Scaffold | Key Features | Potential Applications |
|---|---|---|
| Benzylamine | Aromatic ring connected to an amine via a methylene (B1212753) group. | Found in a wide range of bioactive molecules. |
| Pyrrolidine-fused Scaffolds | Saturated five-membered nitrogen-containing ring. | Common in natural products and pharmaceuticals. acs.org |
A variety of computational techniques can be employed to predict how this compound might interact with a biological target and its preferred conformation upon binding. Molecular docking is a primary tool used to predict the binding mode and affinity of a ligand to a receptor's binding site. This would involve placing the molecule in the active site of a target protein and scoring the different poses based on intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
Furthermore, advanced methods like Frontier Molecular Orbital (FMO) analysis could be applied to understand the electronic properties and reactivity of the molecule. mdpi.com Such computational studies are instrumental in the rational design of new, more potent, and selective ligands based on the this compound scaffold.
Investigation of Chemical Reactivity and Derivatization Strategies for N 2 Bromo 5 Chlorobenzyl Propan 2 Amine
Transformations at the Secondary Amine Functionality
The secondary amine group in N-(2-bromo-5-chlorobenzyl)propan-2-amine is a key site for introducing structural diversity. Its nucleophilic character and the presence of a replaceable hydrogen atom make it amenable to a wide range of chemical transformations.
N-Alkylation and N-Acylation Reactions for New Amine Derivatives
N-Alkylation: The secondary amine can be readily N-alkylated to form tertiary amines. This reaction typically involves the use of an alkyl halide (R-X) in the presence of a base to neutralize the hydrogen halide byproduct. The choice of base and solvent is crucial to prevent undesirable side reactions, such as elimination from the alkyl halide or quaternization of the amine.
N-Acylation: Acylation of the secondary amine with acyl chlorides or acid anhydrides provides the corresponding amides. This reaction is generally high-yielding and can be carried out under mild conditions, often using a tertiary amine base like triethylamine (B128534) or pyridine (B92270) to scavenge the acid produced. These amide derivatives can exhibit significantly different chemical and physical properties compared to the parent amine.
Table 1: Representative N-Alkylation and N-Acylation Reactions
| Reaction Type | Reagent Example | Product Class | General Conditions |
| N-Alkylation | Methyl iodide (CH₃I) | Tertiary amine | Base (e.g., K₂CO₃), Solvent (e.g., CH₃CN) |
| N-Acylation | Acetyl chloride (CH₃COCl) | Amide | Base (e.g., Et₃N), Solvent (e.g., CH₂Cl₂) |
Formation of Carbamic Acids, Ureas, and Other Nitrogen-Containing Derivatives
The secondary amine can serve as a precursor for a variety of other nitrogen-containing functional groups.
Carbamic Acids and Carbamates: Reaction with carbon dioxide can lead to the formation of an unstable carbamic acid, which can be trapped in situ to form stable carbamate (B1207046) esters. libretexts.org Alternatively, reaction with chloroformates (e.g., ethyl chloroformate) in the presence of a base yields carbamates directly.
Ureas: Substituted ureas can be synthesized by reacting the secondary amine with isocyanates. This addition reaction is typically fast and efficient. Another route involves the reaction with a carbamoyl (B1232498) chloride.
These derivatization strategies significantly expand the chemical space accessible from this compound, offering a variety of functionalities and potential applications.
Amine Oxidation and Reduction Reactions
The secondary amine functionality can undergo both oxidation and reduction, although these transformations are less common for derivatization compared to alkylation and acylation.
Oxidation: Oxidation of secondary amines can lead to a variety of products, including nitrones and imines, depending on the oxidizing agent and reaction conditions. However, these reactions can sometimes be challenging to control and may lead to over-oxidation or side reactions.
Reduction: While the secondary amine itself is already in a reduced state, the term "reduction" in this context might refer to reductive amination, a process where the amine is formed. Since this compound is the starting material, this is not a derivatization strategy for it. However, it's worth noting that the synthesis of the parent compound likely involves the reductive amination of 2-bromo-5-chlorobenzaldehyde (B66733) with propan-2-amine.
Reactions on the Halogenated Aromatic Nucleus
The presence of both bromine and chlorine atoms on the benzene (B151609) ring provides opportunities for selective functionalization, primarily through palladium-catalyzed cross-coupling reactions. The differential reactivity of the C-Br and C-Cl bonds (C-Br is generally more reactive in oxidative addition) allows for selective transformations.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) for Aromatic Functionalization
Suzuki-Miyaura Coupling: This powerful reaction enables the formation of carbon-carbon bonds by coupling the aryl halide with an organoboron reagent, such as a boronic acid or ester. nih.gov By carefully selecting the palladium catalyst, ligand, and reaction conditions, it is often possible to selectively react the more labile C-Br bond, leaving the C-Cl bond intact for subsequent transformations. nih.govnih.govresearchgate.net This allows for the stepwise introduction of different aryl or alkyl groups onto the aromatic ring. nih.gov
Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling the aryl halide with an amine in the presence of a palladium catalyst and a base. libretexts.orgwikipedia.org Similar to the Suzuki-Miyaura reaction, the higher reactivity of the aryl bromide allows for selective amination at the 2-position. libretexts.orgwikipedia.org This method is highly versatile and tolerates a wide range of amine coupling partners. wikipedia.orgchemspider.comorganic-chemistry.orgresearchgate.net
Table 2: Palladium-Catalyzed Cross-Coupling Reactions on the Aromatic Ring
| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst/Ligand System |
| Suzuki-Miyaura | Ar'-B(OH)₂ | C-C | Pd(OAc)₂, SPhos |
| Buchwald-Hartwig | R₂'NH | C-N | Pd₂(dba)₃, BINAP |
Nucleophilic Aromatic Substitution with Activated Substrates
Nucleophilic aromatic substitution (SNAAr) is another important reaction for modifying the aromatic ring. youtube.comlibretexts.orgnih.govscranton.edu In this reaction, a nucleophile replaces a leaving group (in this case, a halide) on the aromatic ring. youtube.comlibretexts.org For SNAAr to proceed, the aromatic ring typically needs to be activated by electron-withdrawing groups. youtube.comlibretexts.org While the bromo and chloro substituents themselves are deactivating, the presence of other activating groups, or the use of very strong nucleophiles, could potentially enable substitution. libretexts.org The position of substitution would be directed by the existing substituents.
It is important to note that without activating groups, nucleophilic aromatic substitution on this compound would likely require harsh conditions and may not be as efficient or selective as the palladium-catalyzed methods.
Regioselective Electrophilic Aromatic Substitution Patterns and Directing Effects of Halogens and the Alkyl Amine Moiety
The benzene ring of this compound is substituted with three groups: a bromine atom, a chlorine atom, and an N-isopropylaminomethyl group (-CH₂NHCH(CH₃)₂). The regiochemical outcome of electrophilic aromatic substitution (EAS) on this ring is determined by the cumulative electronic and steric effects of these substituents. youtube.com
Halogens, such as bromine and chlorine, are a unique class of substituents in EAS. Due to their high electronegativity, they withdraw electron density from the aromatic ring through the inductive effect, making the ring less reactive towards electrophiles compared to benzene itself. youtube.comyoutube.com This effect deactivates the ring. However, they also possess lone pairs of electrons that can be donated into the ring via resonance, which stabilizes the carbocation intermediate (arenium ion) formed during the reaction. youtube.commasterorganicchemistry.com This resonance donation preferentially stabilizes the intermediates resulting from attack at the ortho and para positions. youtube.commasterorganicchemistry.com Consequently, halogens are considered deactivating but ortho, para-directing groups. youtube.comlibretexts.org
The N-isopropylaminomethyl group is classified as an alkyl group. Alkyl groups are electron-donating through an inductive effect, pushing electron density into the ring and making it more nucleophilic. libretexts.org This activates the ring, increasing the rate of electrophilic substitution compared to benzene. This activating nature directs incoming electrophiles to the ortho and para positions, which are electronically enriched. youtube.com
When multiple substituents are present, the directing effects are combined. In this compound, the substituents are located at positions 1, 2, and 5 (assuming the benzyl (B1604629) group is at position 1). The available positions for substitution are C3, C4, and C6.
Directing Effects Analysis:
Bromo group (at C2): ortho, para-directing. Directs to C3 (ortho) and C6 (para).
Chloro group (at C5): ortho, para-directing. Directs to C4 (ortho) and C6 (ortho).
Alkyl Amine Moiety (at C1): ortho, para-directing. Directs to C2 (occupied), C4 (para), and C6 (ortho).
The directing effects of all three substituents reinforce substitution at position C6. Position C4 is favored by the chloro and alkyl amine groups, while position C3 is only weakly favored by the bromo group. The activating alkyl group will have a stronger influence than the deactivating halogens, making positions C4 and C6 the most probable sites for electrophilic attack. reddit.com Steric hindrance from the adjacent bulky N-isopropylaminomethyl group and the bromo group might slightly disfavor the C6 position compared to the C4 position. Computational methods like the RegioSQM can provide more precise predictions of regioselectivity. rsc.org
| Substituent (Position) | Electronic Effect | Directing Influence | Favored Positions for Substitution |
|---|---|---|---|
| -CH₂NHCH(CH₃)₂ (C1) | Activating (Inductive Donor) | Ortho, Para | C4, C6 |
| -Br (C2) | Deactivating (Inductive Acceptor) / Resonance Donor | Ortho, Para | C3, C6 |
| -Cl (C5) | Deactivating (Inductive Acceptor) / Resonance Donor | Ortho, Para | C4, C6 |
Reactivity at the Benzylic Methylene (B1212753) Position
The carbon atom situated between the phenyl ring and the nitrogen atom is a benzylic carbon. This position exhibits enhanced reactivity due to the ability of the adjacent benzene ring to stabilize intermediates, such as radicals and carbocations, through resonance.
Selective Free Radical Halogenation
The benzylic methylene (-CH₂-) group is susceptible to free-radical halogenation, a reaction typically initiated by UV light or a radical initiator. wikipedia.org This reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps. youtube.com
The key to the selectivity of this reaction is the stability of the intermediate radical. Abstraction of a benzylic hydrogen atom by a halogen radical generates a benzylic radical. This radical is significantly stabilized by resonance, as the unpaired electron can be delocalized over the aromatic ring.
For selective bromination at the benzylic position, N-bromosuccinimide (NBS) is the reagent of choice, often used with a radical initiator like AIBN or light. youtube.com NBS provides a low, constant concentration of bromine radicals, which favors substitution at the reactive benzylic site over addition to the aromatic ring. youtube.com The high selectivity of bromination is because the hydrogen abstraction step is endothermic, making the reaction highly sensitive to the stability of the resulting radical. youtube.comyoutube.com
Initiation: A radical initiator generates a small number of bromine radicals.
Propagation:
A bromine radical abstracts a hydrogen atom from the benzylic methylene group of this compound, forming a resonance-stabilized benzylic radical and HBr.
The benzylic radical reacts with a Br₂ molecule (generated from NBS and HBr) to form N-(1,2-dibromo-5-chlorobenzyl)propan-2-amine and a new bromine radical, which continues the chain.
Termination: The reaction ceases when two radicals combine. youtube.com
Nucleophilic Substitution Mechanisms (SN1/SN2) at the Benzylic Carbon
Once a halogen is introduced at the benzylic position via free-radical halogenation, this benzylic halide becomes an excellent substrate for nucleophilic substitution reactions. These substitutions can proceed through either an SN1 or SN2 mechanism, and often a mixture of both is observed. khanacademy.org
The SN1 mechanism involves a two-step process where the leaving group (the newly introduced halogen) departs first, forming a benzylic carbocation. This carbocation is highly stabilized by resonance with the adjacent benzene ring, making the SN1 pathway favorable for benzylic substrates. The planar carbocation can then be attacked by a nucleophile from either face, potentially leading to a racemic mixture if the carbon is chiral.
The SN2 mechanism is a one-step, concerted process where the nucleophile attacks the benzylic carbon at the same time as the leaving group departs. While benzylic substrates are excellent for SN1 reactions, they are also unhindered (if primary) and can readily undergo SN2 reactions. The transition state of the SN2 reaction is also stabilized by the orbital overlap with the aromatic pi system.
The choice between SN1 and SN2 depends on the specific nucleophile, solvent, and reaction conditions. Strong nucleophiles and polar aprotic solvents favor the SN2 pathway, while weak nucleophiles and polar protic solvents favor the SN1 pathway.
| Characteristic | SN1 Mechanism at Benzylic Carbon | SN2 Mechanism at Benzylic Carbon |
|---|---|---|
| Mechanism | Two steps, via carbocation intermediate | One step, concerted |
| Intermediate Stability | High (resonance-stabilized benzylic carbocation) | Stabilized transition state |
| Rate Law | Rate = k[Benzylic Halide] | Rate = k[Benzylic Halide][Nucleophile] |
| Favored by | Weak nucleophiles, polar protic solvents | Strong nucleophiles, polar aprotic solvents |
Oxidation Reactions to Benzaldehyde and Benzoic Acid Derivatives
The benzylic methylene group can be oxidized to a carbonyl group (aldehyde) and further to a carboxylic acid. Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) under acidic conditions can typically oxidize a benzylic carbon directly to a carboxylic acid, provided it has at least one benzylic hydrogen. This would transform this compound into 2-bromo-5-chlorobenzoic acid, with cleavage of the C-N bond. The synthesis of 5-bromo-2-chlorobenzoic acid from related precursors is a known industrial process. wipo.intgoogle.com
Milder or more controlled oxidation is required to stop the reaction at the aldehyde stage. Reagents like pyridinium (B92312) chlorochromate (PCC) or specific catalytic systems, such as those involving copper(I)/TEMPO, can be used to oxidize primary alcohols to aldehydes. orgsyn.org Therefore, a potential two-step synthesis would involve the hydrolysis of a benzylic halide intermediate to the corresponding benzylic alcohol, followed by controlled oxidation to yield 2-bromo-5-chlorobenzaldehyde. nih.gov The oxidation of benzaldehydes to benzoic acids can also be accomplished with various reagents, including hydrogen peroxide. researchgate.net
Role of N 2 Bromo 5 Chlorobenzyl Propan 2 Amine As a Versatile Synthetic Building Block
Incorporation into Complex Organic Scaffolds
The unique combination of functional groups in N-(2-Bromo-5-chlorobenzyl)propan-2-amine makes it a valuable starting material for the synthesis of complex organic structures. The presence of both an aryl bromide and an aryl chloride offers differential reactivity for cross-coupling reactions, while the secondary amine provides a nucleophilic center for further functionalization.
Synthesis of Nitrogen-Containing Heterocyclic Systems with Benzylamine (B48309) Substructures
The structural core of this compound is ideally suited for the synthesis of nitrogen-containing heterocyclic systems, which are prevalent in many biologically active compounds. The benzylamine moiety is a key component in numerous synthetic strategies aimed at constructing these ring systems. bloomtechz.com
One of the most powerful methods for forming carbon-nitrogen bonds is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between aryl halides and amines. wikipedia.org The 2-bromo-5-chlorobenzyl portion of the molecule is a prime substrate for intramolecular Buchwald-Hartwig amination. This reaction would involve the palladium-catalyzed coupling of the secondary amine with the aryl bromide, a process known to be effective for creating nitrogen-containing rings. organic-chemistry.orgnih.gov The reaction typically proceeds through an oxidative addition of the aryl bromide to a Pd(0) complex, followed by amine coordination, deprotonation, and reductive elimination to form the C-N bond and close the heterocyclic ring. wikipedia.org The use of specific ligands can influence the efficiency and selectivity of this cyclization. nih.gov Such intramolecular reactions are a cornerstone in the synthesis of a variety of nitrogen heterocycles. researchgate.netumb.edu
Furthermore, N-isopropylbenzylamine derivatives are known to participate in reductive amination reactions, where condensation with an aldehyde or ketone, followed by reduction, can lead to the formation of substituted piperidines and pyrrolidines, which are common structural motifs in alkaloids. bloomtechz.com The this compound could be employed in similar transformations to generate complex heterocyclic frameworks.
A summary of potential heterocyclic systems derivable from this compound is presented below:
| Starting Material Analogue | Reaction Type | Potential Heterocyclic Product |
| N-Alkyl-2-bromobenzylamine | Intramolecular Buchwald-Hartwig Amination | Dihydroisoindoles, Benzodiazepines |
| N-Isopropylbenzylamine | Reductive Amination with dicarbonyls | Substituted Piperidines, Pyrrolidines |
| 2-Bromobenzylamine derivative | Radical Cyclization | Isoindolinones, Benzolactams researchgate.net |
Construction of Polyfunctionalized Molecular Architectures
The term "polyfunctionalized molecular architectures" refers to complex molecules bearing multiple functional groups. The synthesis of such compounds requires starting materials that offer several points for chemical modification. nih.govlibretexts.org this compound is an excellent candidate for this purpose due to its inherent multifunctionality.
The differential reactivity of the aryl bromide versus the aryl chloride can be exploited in sequential cross-coupling reactions. For instance, the C-Br bond can be selectively functionalized using palladium-catalyzed reactions under milder conditions, leaving the C-Cl bond intact for a subsequent transformation. This allows for the controlled, stepwise introduction of different substituents onto the aromatic ring. Additionally, the secondary amine can undergo a variety of reactions, including acylation, alkylation, and sulfonylation, to introduce further diversity. bloomtechz.com
The strategic planning of reaction sequences is crucial for the successful synthesis of polyfunctionalized aromatic compounds. libretexts.orgyoutube.com For example, a synthetic route could involve an initial Suzuki or Sonogashira coupling at the bromide position, followed by acylation of the secondary amine, and finally a Buchwald-Hartwig amination at the chloride position. This approach would lead to a highly substituted and complex molecular scaffold.
Development of Ligands and Catalysts
The benzylamine framework is a common feature in ligands used for catalysis and in chiral auxiliaries for asymmetric synthesis. The specific structure of this compound provides a foundation for the development of novel ligands and catalysts.
Design of Chiral Auxiliaries and Ligands
A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org While this compound is itself achiral, it can serve as a precursor for the synthesis of chiral ligands and auxiliaries. For instance, the introduction of a chiral center, such as a methyl group at the benzylic position (alpha to the nitrogen), would transform it into a chiral auxiliary. google.com Such α-substituted benzylamine derivatives have been shown to be effective in bestowing an asymmetric bias during chemical synthesis. google.com
The synthesis of chiral ligands often involves the incorporation of a benzylamine moiety into a larger, more complex structure. The N-isopropyl group provides steric bulk that can be influential in creating a specific chiral environment around a metal center. The halogenated aromatic ring can be further functionalized to create bidentate or polydentate ligands. For example, replacement of the bromine or chlorine with a phosphine (B1218219) group via a coupling reaction would yield a P,N-ligand, a class of ligands known to be effective in various catalytic processes.
| Ligand/Auxiliary Type | Synthetic Approach from Precursor | Potential Application |
| Chiral Auxiliary | Introduction of a stereocenter (e.g., α-methylation) | Asymmetric alkylation, aldol (B89426) reactions wikipedia.org |
| Chiral P,N-Ligand | Replacement of a halogen with a phosphine group | Asymmetric hydrogenation, cross-coupling |
| Bidentate N,O-Ligand | Ortho-lithiation followed by reaction with an electrophile | Enantioselective addition reactions |
Exploration in Coordination Chemistry as a Chelating Agent
Chelating agents are molecules that can form multiple bonds to a single metal ion. Benzylamine derivatives have been shown to act as ligands in coordination complexes. researchgate.netchemicalbook.com The nitrogen atom of the secondary amine in this compound can coordinate to a metal center. While it would act as a monodentate ligand in its current form, synthetic modifications could enable it to become a bidentate or tridentate chelating agent.
For instance, ortho-lithiation of the aromatic ring followed by quenching with an appropriate electrophile could introduce another coordinating group (e.g., a hydroxyl or phosphine group) ortho to the benzylamine moiety. This would create a bidentate ligand capable of forming a stable five- or six-membered chelate ring with a metal ion. The nature of the substituents on the aromatic ring and the N-isopropyl group would influence the electronic and steric properties of the resulting metal complex, which in turn would affect its catalytic activity or other properties. Research on related N-alkyl(benzyl)nitrozohydroxylamine derivatives has demonstrated their ability to form stable octahedral complexes with tervalent metals like iron(III), acting as bidentate chelating ligands. researchgate.net
Application in Combinatorial Chemistry and Library Synthesis
Combinatorial chemistry is a technique used to synthesize a large number of different but structurally related molecules in a short period. acs.org This approach is widely used in drug discovery to generate libraries of compounds for biological screening. This compound is a suitable building block for combinatorial library synthesis due to its multiple points of diversification.
A library of analogues could be generated by reacting this compound with a variety of reagents in a parallel synthesis format. For example, the secondary amine could be acylated with a diverse set of carboxylic acids or sulfonylated with various sulfonyl chlorides. The aryl bromide could be subjected to a range of palladium-catalyzed cross-coupling reactions with different boronic acids (Suzuki coupling), alkynes (Sonogashira coupling), or amines (Buchwald-Hartwig amination). This would result in a library of compounds with variations at both the amine and the aromatic ring.
The 1,4-benzodiazepine (B1214927) scaffold, for example, is a "privileged structure" in medicinal chemistry, and its synthesis often involves the use of 2-aminobenzophenone (B122507) derivatives. researchgate.net this compound could be a precursor to such intermediates, which could then be used in the combinatorial synthesis of benzodiazepine (B76468) libraries. researchgate.net
The table below outlines a possible combinatorial library synthesis strategy using this compound as the starting scaffold.
| Reaction Site | Reaction Type | Diverse Reagents |
| Secondary Amine | Acylation | Library of Carboxylic Acids |
| Secondary Amine | Sulfonylation | Library of Sulfonyl Chlorides |
| Aryl Bromide | Suzuki Coupling | Library of Boronic Acids |
| Aryl Bromide | Sonogashira Coupling | Library of Terminal Alkynes |
Q & A
Q. Optimization Tips :
- Temperature Control : Maintain 0–5°C during condensation to minimize side reactions.
- pH Adjustment : Use acidic conditions (pH 4–6) for imine stabilization.
- Solvent Choice : Ethanol or toluene enhances solubility and reduces byproducts .
- Monitoring : Track reaction progress via TLC or in situ FT-IR spectroscopy.
Basic: How is structural characterization of this compound performed?
Methodological Answer:
A multi-technique approach ensures accuracy:
NMR Spectroscopy :
- ¹H/¹³C NMR : Confirm aromatic substitution patterns (e.g., bromine at position 2, chlorine at 5) and amine proton integration.
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded spectral regions.
Mass Spectrometry (HRMS) : Validate molecular weight (C₁₀H₁₄BrClN, expected MW: 276.60 g/mol).
Elemental Analysis : Verify C, H, N, Br, and Cl percentages within ±0.3% of theoretical values .
Basic: What biological assays are suitable for preliminary evaluation of this compound’s activity?
Methodological Answer:
For antimicrobial or anticancer screening:
Antimicrobial Testing :
- MIC Assays : Use broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Time-Kill Curves : Assess bactericidal vs. bacteriostatic effects.
Anticancer Screening :
- MTT Assay : Evaluate cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7).
- Apoptosis Markers : Measure caspase-3/7 activation via fluorometric assays.
Controls : Include positive controls (e.g., cisplatin for anticancer assays) and solvent-only blanks .
Advanced: How do halogen substituents (Br/Cl) influence the compound’s reactivity in cross-coupling reactions?
Methodological Answer:
The bromine at position 2 acts as a leaving group in Suzuki-Miyaura or Ullmann couplings, while chlorine at position 5 stabilizes the aromatic ring via electron withdrawal.
- Suzuki Optimization : Use Pd(PPh₃)₄ as catalyst, K₂CO₃ as base, and DMF/H₂O (3:1) at 80°C for aryl boronic acid coupling.
- Challenges : Steric hindrance from the benzyl group may reduce coupling efficiency. Address this by increasing catalyst loading (5–10 mol%) or using microwave-assisted synthesis .
Advanced: How can crystallographic data resolve discrepancies in reported structural analogs?
Methodological Answer:
Single-Crystal X-ray Diffraction (SC-XRD) : Use SHELX software for structure solution and refinement. Key steps:
- Data Collection : Collect high-resolution (<1.0 Å) data at low temperature (100 K).
- Hydrogen Bond Analysis : Apply graph-set analysis (as in Etter’s formalism) to identify packing motifs .
Contradiction Resolution : Compare experimental bond lengths/angles with DFT-optimized structures (e.g., Gaussian 16 at B3LYP/6-31G* level) to validate halogen positioning .
Advanced: What strategies mitigate batch-to-batch variability in scaled-up synthesis?
Methodological Answer:
Process Analytical Technology (PAT) : Implement inline FT-IR or Raman spectroscopy to monitor reaction progression.
Purification : Use preparative HPLC with a C18 column (MeCN/H₂O gradient) for high-purity (>98%) batches.
Quality Control :
- HPLC-UV/ELSD : Quantify residual solvents (e.g., DMSO) and byproducts.
- Chiral Chromatography : Ensure enantiomeric purity if stereocenters are present .
Advanced: How does the compound’s logP value impact its pharmacokinetic profile, and how is it determined?
Methodological Answer:
LogP Measurement :
- Shake-Flask Method : Partition between octanol and water; analyze phases via UV-Vis.
- Chromatographic Estimation : Use reverse-phase HPLC with a calibration curve of standards (e.g., nitroalkanes).
PK Implications : A high logP (>3) suggests lipophilicity, enhancing blood-brain barrier penetration but risking hepatotoxicity. Balance via structural modifications (e.g., adding polar groups) .
Advanced: What computational methods predict interactions between this compound and biological targets?
Methodological Answer:
Molecular Docking : Use AutoDock Vina to model binding to receptors (e.g., serotonin transporters). Parameters:
- Grid Box : Center on active site coordinates (PDB ID: 5I6X).
- Scoring Function : AMBER force field for energy minimization.
MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability.
QSAR Models : Develop regression models linking substituent effects (e.g., Hammett σ) to IC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
